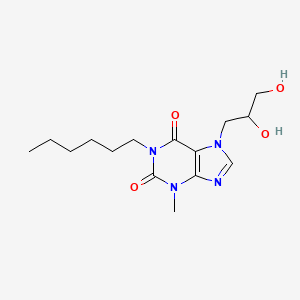![molecular formula C23H27NO4 B11389982 3-tert-butyl-4,9-dimethyl-8-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one](/img/structure/B11389982.png)
3-tert-butyl-4,9-dimethyl-8-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-tert-butyl-4,9-dimethyl-8-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-4,9-dimethyl-8-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one typically involves multiple steps, starting from simpler precursors. One common route involves the formation of the furochromenone core, followed by the introduction of the tert-butyl, dimethyl, and pyrrolidinyl groups through a series of substitution and addition reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities with consistent quality.
化学反応の分析
Types of Reactions
3-tert-butyl-4,9-dimethyl-8-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups like halides or amines.
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the design of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological processes or as a lead compound in the development of new therapeutics.
作用機序
The mechanism by which 3-tert-butyl-4,9-dimethyl-8-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one exerts its effects depends on its interaction with molecular targets. This could involve binding to specific proteins or enzymes, modulating their activity, or interfering with cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
4,9-dimethyl-8-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one: Lacks the tert-butyl group, which may affect its reactivity and biological activity.
3-tert-butyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one: Lacks the pyrrolidinyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
The presence of both the tert-butyl and pyrrolidinyl groups in 3-tert-butyl-4,9-dimethyl-8-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one makes it unique, potentially offering a combination of properties not found in similar compounds. This uniqueness can be leveraged in designing new molecules with tailored properties for specific applications.
特性
分子式 |
C23H27NO4 |
|---|---|
分子量 |
381.5 g/mol |
IUPAC名 |
3-tert-butyl-4,9-dimethyl-8-(2-oxo-2-pyrrolidin-1-ylethyl)furo[2,3-f]chromen-7-one |
InChI |
InChI=1S/C23H27NO4/c1-13-10-17-20(21-19(13)16(12-27-21)23(3,4)5)14(2)15(22(26)28-17)11-18(25)24-8-6-7-9-24/h10,12H,6-9,11H2,1-5H3 |
InChIキー |
XIJXFZWMAWJEMT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N3CCCC3)C)C4=C1C(=CO4)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(4-hydroxy-3-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11389909.png)
![8-(3-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11389911.png)
![4-(4-fluorophenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11389913.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11389914.png)
![methyl [3-(3-methoxybenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate](/img/structure/B11389924.png)

![Diethyl {5-[(4-methylbenzyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11389932.png)

![6-ethyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11389953.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B11389965.png)
![N-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylbutanamide](/img/structure/B11389970.png)
![2-(4-chloro-2-methylphenoxy)-N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B11389971.png)
![N-(3,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11389973.png)
![ethyl 5-acetyl-2-{[(6,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11389981.png)
